molecular formula C16H20N4O2S B15284202 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide

Cat. No.: B15284202
M. Wt: 332.4 g/mol
InChI Key: SQOHFXHSPPSQCC-UHFFFAOYSA-N
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Description

2-[(6-Amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with amino (NH₂), oxo (C=O), and phenyl (C₆H₅) groups, linked via a sulfanyl (-S-) bridge to an N-tert-butylacetamide moiety.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide

InChI

InChI=1S/C16H20N4O2S/c1-16(2,3)20-11(21)9-23-15-18-13(17)12(14(22)19-15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,20,21)(H3,17,18,19,22)

InChI Key

SQOHFXHSPPSQCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC(=C(C(=O)N1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinethiol with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences and similarities between the target compound and related sulfanyl-acetamide derivatives:

Compound Name Core Heterocycle Substituents/Functional Groups Key Structural Features Biological Activity (Reported)
2-[(6-Amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide (Target) Pyrimidine 6-Amino, 4-oxo, 5-phenyl, N-tert-butylacetamide Sulfanyl bridge, aromatic substitution Inferred: Enzyme inhibition (analogs)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Triazole 4-Amino, 5-(furan-2-yl) Furan substitution, pyrolium condensation Anti-exudative activity in rats
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Oxadiazole Indole-methyl, variable N-substituents Indole-linked oxadiazole, sulfanyl-acetamide α-Glucosidase, BChE, LOX inhibition
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Butanoic acid Carboxymethyl, aryl (e.g., 4-ethylphenyl) Michael adduct, dual carboxylic acid groups Crystal structure resolved

Key Research Findings and Implications

Substituent Effects : The tert-butyl group in the target compound likely enhances metabolic stability but reduces solubility, whereas indole () or carboxymethyl () groups balance lipophilicity and polarity .

Activity Correlation : Sulfanyl-acetamide derivatives consistently show bioactivity across diverse heterocycles, suggesting this moiety is a critical pharmacophore.

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